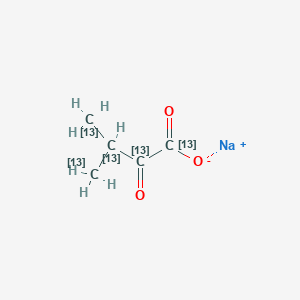

sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate is a labeled compound used in various scientific research applicationsThis compound is particularly significant in metabolic studies and biochemical research due to its role as a precursor in the biosynthesis of pantothenic acid (vitamin B5) in Escherichia coli .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate involves the incorporation of carbon-13 isotopes into the molecular structure. This can be achieved through the following steps:

Starting Material: The synthesis begins with the preparation of 13C-labeled precursors.

Reaction: The labeled precursors undergo a series of chemical reactions, including oxidation and esterification, to form the desired compound.

Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and advanced purification systems. The process is optimized for high yield and cost-effectiveness, ensuring the availability of the compound for research purposes .

化学反応の分析

Types of Reactions

Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding acids or aldehydes.

Reduction: Formation of alcohols or other reduced forms.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学的研究の応用

Metabolic Studies

Stable Isotope Tracing : This compound is extensively used in metabolic studies to trace the pathways of metabolites in biological systems. The carbon isotopes allow researchers to track the fate of specific molecules during metabolic processes.

Case Study Example : In a study examining energy metabolism in muscle tissues, researchers utilized sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate to analyze how different substrates contribute to energy production. The results indicated distinct metabolic pathways influenced by dietary intake and exercise levels.

Drug Development

Drug Metabolism Research : The compound serves as a valuable tool in pharmacokinetics to understand drug metabolism and bioavailability. By incorporating stable isotopes into drug candidates, researchers can monitor the absorption and distribution of drugs within the body.

Case Study Example : A study investigated the metabolic fate of a novel anti-cancer drug using this compound as a tracer. The findings revealed critical insights into the drug's half-life and the pathways through which it is metabolized.

Analytical Chemistry

NMR Spectroscopy : The isotopic labeling enhances the sensitivity and specificity of nuclear magnetic resonance (NMR) spectroscopy techniques. This application is crucial for identifying and quantifying compounds in complex mixtures.

Case Study Example : Researchers employed NMR spectroscopy with this compound to analyze metabolic profiles in various cell lines. The enhanced resolution allowed for detailed identification of metabolic intermediates.

Nutritional Studies

Dietary Impact Assessment : The compound aids in understanding how different diets affect metabolism and nutrient utilization. It is particularly useful in studies related to obesity and diabetes.

Case Study Example : A clinical trial assessed the impact of ketogenic diets on weight loss and metabolic health using this compound as a tracer. The study provided evidence for the effectiveness of low-carbohydrate diets in improving insulin sensitivity.

Data Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Metabolic Studies | Tracing metabolic pathways | Distinct pathways identified in muscle metabolism |

| Drug Development | Understanding drug metabolism | Insights into half-life and metabolic pathways |

| Analytical Chemistry | Enhancing NMR spectroscopy | Improved resolution in identifying metabolites |

| Nutritional Studies | Assessing dietary impacts on metabolism | Evidence supporting ketogenic diet effectiveness |

作用機序

The mechanism of action of sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate involves its role as a precursor in the biosynthesis of pantothenic acid. It is metabolized by enzymes in Escherichia coli, leading to the formation of pantothenic acid, which is essential for various biochemical processes. The labeled carbon atoms allow researchers to trace the metabolic pathways and study the dynamics of the compound within biological systems .

類似化合物との比較

Similar Compounds

Sodium 3-methyl-2-oxobutanoate: The non-labeled version of the compound.

Sodium alpha-ketoisocaproate: Another keto acid with similar properties.

Sodium alpha-keto-beta-methyl-n-valerate: A related compound used in metabolic studies.

Uniqueness

The uniqueness of sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate lies in its labeled carbon atoms, which provide valuable insights into metabolic processes. This makes it a powerful tool for researchers studying complex biochemical pathways and enzyme activities .

生物活性

Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate, also known as sodium dimethylpyruvate or sodium 3-methyl-2-oxobutanoate, is a labeled keto acid derivative that has garnered attention for its biological activity and applications in metabolic studies. This compound serves as an important precursor in the biosynthesis of branched-chain amino acids (BCAAs) such as leucine and valine, which are essential for protein synthesis and various metabolic processes.

The compound has the following chemical formula:

- Molecular Formula : C₅H₉NaO₃

- CAS Number : 1185115-88-1 (labeled), 3715-29-5 (unlabeled)

The isotopic labeling with carbon-13 (13C) allows for enhanced tracking in metabolic studies using Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of multiple isotopes facilitates the study of metabolic pathways involving this compound.

Metabolic Role

This compound plays a crucial role in the metabolism of amino acids. It is a key intermediate in the synthesis of:

- Leucine : An essential amino acid involved in protein synthesis and energy production.

- Valine : Another essential amino acid that supports muscle metabolism and tissue repair.

The compound's ability to be incorporated into metabolic pathways makes it valuable for studying amino acid metabolism and related disorders.

Case Studies and Research Findings

- Metabolic Tracing in Animal Models :

- NMR Spectroscopy Applications :

-

Potential Therapeutic Applications :

- Some studies suggest that sodium dimethylpyruvate may have therapeutic potential in conditions characterized by impaired amino acid metabolism, such as certain metabolic disorders or muscle wasting syndromes. Its role as a substrate for BCAA synthesis could be leveraged to develop nutritional strategies for these conditions .

Table 1: Comparison of Biological Activities

Table 2: Isotopic Labeling Applications

| Isotope | Application | Benefits |

|---|---|---|

| 13C | NMR spectroscopy | Enhanced detection of metabolic pathways |

| 12C | Standard biochemical assays | Basic metabolic analysis |

特性

CAS番号 |

420095-74-5 |

|---|---|

分子式 |

C5H7NaO3 |

分子量 |

144.067 g/mol |

IUPAC名 |

sodium;3-deuterio-3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate |

InChI |

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1,2+1,3+1D,4+1,5+1; |

InChIキー |

WIQBZDCJCRFGKA-MLIDLTAPSA-M |

SMILES |

CC(C)C(=O)C(=O)[O-].[Na+] |

異性体SMILES |

[2H][13C]([13CH3])([13CH3])[13C](=O)[13C](=O)[O-].[Na+] |

正規SMILES |

CC(C)C(=O)C(=O)[O-].[Na+] |

同義語 |

3-Methyl-2-oxobutanoic Acid-13C5,d Sodium Salt; Sodium 3-Methyl-2-oxobutanoate-13C5,d; Sodium 3-Methyl-2-oxobutyrate-13C5,d; Sodium Dimethylpyruvate-13C5,d; Sodium α-Ketoisovalerate-13C5,d; Sodium α-Oxoisovalerate-13C5,d; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。